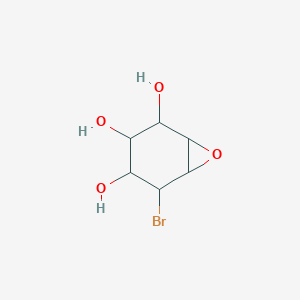

BrCBE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

24579-86-0 |

|---|---|

分子式 |

C6H9BrO4 |

分子量 |

225.04 g/mol |

IUPAC 名称 |

5-bromo-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C6H9BrO4/c7-1-2(8)3(9)4(10)6-5(1)11-6/h1-6,8-10H |

InChI 键 |

KCWANXSIYLZRFK-UHFFFAOYSA-N |

SMILES |

C1(C(C2C(O2)C(C1O)Br)O)O |

规范 SMILES |

C1(C(C2C(O2)C(C1O)Br)O)O |

同义词 |

BrCBE bromoconduritol-B-epoxide |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Brcbe

Strategies for BrCBE Synthesis

The synthesis of 1-Bromo-4-cyclopropylbenzene can be achieved through various chemical routes, primarily involving the functionalization of cyclopropylbenzene or related precursors. These strategies leverage different reaction mechanisms to introduce the bromine atom onto the aromatic ring in a controlled manner.

Key synthetic methods include:

Bromination of Cyclopropylbenzene: This is a common approach where cyclopropylbenzene undergoes electrophilic aromatic substitution. The reaction typically involves the use of bromine (Br₂) or other brominating agents in the presence of a catalyst, such as iron or an iron(III) halide. americanelements.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer an alternative strategy for synthesizing this compound. These reactions typically involve coupling a cyclopropyl-containing organometallic reagent with a brominated aromatic precursor, or coupling a bromo-containing organometallic reagent with a cyclopropyl-substituted aromatic precursor. americanelements.com

Grignard-Based Synthesis: An improved preparation of 4-bromocyclopropylbenzene has been reported using a Grignard-based synthesis. This method can offer advantages in terms of yield compared to other routes like the Friedel-Crafts method. nih.govfishersci.es

Regioselective and Stereoselective Synthetic Pathways

In the electrophilic aromatic substitution of cyclopropylbenzene, the cyclopropyl group acts as a directing group, influencing the position of the incoming bromine atom. For the synthesis of 1-Bromo-4-cyclopropylbenzene, the reaction exhibits regioselectivity, favoring substitution at the para position relative to the cyclopropyl group. americanelements.com This regioselectivity is crucial for obtaining the desired isomer specifically.

Stereoselectivity is generally not a concern in the synthesis of 1-Bromo-4-cyclopropylbenzene itself, as the molecule does not possess chiral centers. However, when considering the synthesis of chiral analogs or derivatives of this compound, stereoselective methods would become relevant.

Catalytic Approaches in this compound Production

Catalysts play a vital role in facilitating the synthesis of this compound and improving reaction efficiency. In the bromination of cyclopropylbenzene via electrophilic aromatic substitution, Lewis acid catalysts such as iron (often used in the form of iron filings which react with bromine to form FeBr₃ in situ) are commonly employed to activate the bromine source. americanelements.com For synthetic strategies involving cross-coupling reactions, palladium catalysts are typically utilized. americanelements.com The specific choice of catalyst and ligands can significantly impact the reaction rate, yield, and selectivity.

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is critical for achieving high yields and purity in this compound synthesis. Factors such as temperature, solvent, reaction time, and the equivalents of reagents and catalysts used can significantly influence the outcome. For instance, an improved preparation of 4-bromocyclopropylbenzene has been achieved by optimizing parameters such as lowering the reaction temperature and selecting a compatible solvent, leading to vastly improved yields compared to other synthetic routes. nih.gov Carrying out bromination reactions at low temperatures, such as between -65°C and -78°C, followed by purification techniques like distillation, can be employed to obtain the desired product efficiently. uni.lu Optimization efforts are often necessary to transition synthetic methods from a laboratory scale to larger-scale production, as yields can sometimes decrease upon scale-up, as observed in some functionalization reactions involving bromocyclopropylbenzene. uni.lu

Precursor Chemistry and Derivatization Routes for this compound Analogs

The chemistry of precursors and the potential for derivatization are fundamental to exploring the chemical space around this compound and synthesizing its analogs.

Synthesis of Key Intermediates

The primary precursor for the synthesis of 1-Bromo-4-cyclopropylbenzene is cyclopropylbenzene (PubChem CID 95349). americanelements.com While the synthesis of cyclopropylbenzene itself is a separate topic, its availability is essential for the most common synthetic routes to this compound.

This compound can also serve as a precursor for other valuable intermediates. For example, p-cyclopropylphenylmagnesium bromide, a Grignard reagent, can be prepared by reacting 1-Bromo-4-cyclopropylbenzene with magnesium. fishersci.es Grignard reagents are highly versatile intermediates used extensively in organic synthesis for forming new carbon-carbon bonds.

Chemical Modification Strategies for Structural Diversity

1-Bromo-4-cyclopropylbenzene undergoes various chemical transformations, allowing for the creation of structural diversity and the synthesis of analogs. The presence of both the reactive bromine atom and the strained cyclopropyl ring provides multiple avenues for chemical modification.

Key derivatization reactions include:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles under appropriate reaction conditions, leading to the introduction of different functional groups onto the aromatic ring. americanelements.com

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo further electrophilic substitution reactions, allowing for the introduction of additional substituents. The regioselectivity of these subsequent substitutions would be influenced by the existing cyclopropyl and bromine groups. americanelements.com

Dehydrohalogenation: Under treatment with strong bases, this compound can undergo elimination of hydrogen bromide, potentially leading to the formation of styrene derivatives with a cyclopropyl group. americanelements.com

Electrochemical C-C Bond Cleavage and Functionalization: Recent research has explored the electrochemical cleavage of the cyclopropane ring in arylcyclopropanes, including 4-bromocyclopropylbenzene. This approach allows for the regioselective introduction of functional groups at the 1 and 3 positions relative to the cleaved C-C bond, leading to 1,3-difunctionalized products such as 1,3-oxyfluorinated or 1,3-dioxygenated compounds. uni.lu This strategy provides a powerful method for opening the cyclopropyl ring and incorporating new functionalities.

Ring Opening Reactions: The cyclopropyl ring can be opened under various conditions, often initiated by electrophilic or radical species. For instance, 3-bromocyclopropylbenzene has been used as a starting material in a ring-opening procedure to synthesize 1-(3-Bromophenyl)-3-chloropropan-1-one. Similar ring-opening strategies can be applied to 1-Bromo-4-cyclopropylbenzene to generate linear or cyclic products with modified structures. The resulting functionalized propanone derivatives, such as 1-(4-bromophenyl)-3-chloropropan-1-one (PubChem CID 95790) or 1-(4-bromophenyl)-3-chloropropan-2-one (PubChem CID 43260405), can serve as precursors for further synthetic transformations.

These synthetic methodologies and chemical transformations highlight the versatility of this compound as a building block in organic synthesis, enabling the preparation of a wide range of structurally diverse compounds.

Development of this compound-Derived Probes and Conjugates

The development of probes and conjugates based on compounds referred to as "this compound" is evident in different research areas.

Bromoconduritol B epoxide functions as a chemical probe to study the role of glucocerebrosidase (GCase) activity, particularly in the context of Gaucher disease and epidermal barrier function. nih.gov By inhibiting GCase, bromoconduritol B epoxide allows researchers to investigate the downstream effects of reduced enzyme activity and the accumulation of its substrates, such as glucosylceramide. nih.gov Studies using bromoconduritol B epoxide have demonstrated its ability to significantly inhibit epidermal GCase activity and impact epidermal barrier recovery.

In a separate context, "this compound" is mentioned in patent literature concerning optical molecular sensors for cytochrome P450 (CYP450) activity. These compounds are described as useful as optical probes, modulators, or sensors for quantifying the activity of at least one cytochrome P450 enzyme. The patent describes generic structures for these probes, often involving a chemical moiety that exhibits different optical properties in its hydroxyl or hydroxylate form compared to its ether form. While the specific structure of "this compound" in this patent is not explicitly defined as bromoconduritol B epoxide or bromocyclopropylbenzene, it highlights the use of an entity referred to as "this compound" in the development of enzyme activity probes.

Process Scale-Up and Green Chemistry Considerations in this compound Synthesis

Feasibility of Large-Scale Production

Based on the reported synthetic methods for Bromocyclopropylbenzene , which involve standard chemical reactions like bromination and cross-coupling, large-scale production appears feasible using established chemical manufacturing techniques. However, specific data, yields, or challenges related to scaling up these processes for bromocyclopropylbenzene were not found.

For Bromoconduritol B epoxide , information regarding its large-scale synthesis feasibility was not present in the analyzed search results.

Minimization of Byproducts and Waste Streams

Details concerning the minimization of byproducts and waste streams in the synthesis of either Bromocyclopropylbenzene or Bromoconduritol B epoxide were not provided in the search results. Addressing byproduct formation and waste reduction is a critical aspect of process development in chemical synthesis to improve efficiency and reduce environmental impact.

Preclinical Research Paradigms Utilizing Brcbe

In Vitro Cellular Model Systems for BrCBE Studies

In vitro cellular models provide controlled environments to investigate the direct effects of this compound on cellular processes and enzyme activity. These models are crucial for dissecting the molecular mechanisms underlying this compound's actions before progressing to more complex in vivo systems.

Cell Line-Based Assays for Molecular Mechanisms

Various cell lines have been employed to study the molecular mechanisms of this compound. These studies often focus on this compound's potent and selective inhibition of beta-glucocerebrosidase. For instance, enzyme activity assays using fluorogenic substrates like 4MU-Glucose have been conducted in hypotonic lysates from cell lines such as Sf9, CHO, and HEK293 cells to measure GBA1 activity and the extent of its inhibition by this compound chemsrc.comnih.govjci.org. These assays have demonstrated that this compound can block GBA1 activity significantly nih.gov.

Cell line studies have also explored the downstream effects of GBA1 inhibition by this compound. In N2a cells treated with Conduritol B epoxide (this compound), a significant reduction in mitochondrial function, evidenced by approximately 50% reduction in parameters like the rate of ATP production, basal respiration, and maximal respiration, has been observed, indicating reduced mitochondrial function in this cell model medchemexpress.comchemsrc.com. Additionally, these cells showed a significant increase in cytosolic calcium levels compared to untreated cells medchemexpress.comchemsrc.com. Studies in CHO cells overexpressing murine GBA2 have also utilized CBE to differentiate between GBA1 and GBA2 activity, showing that while high concentrations of CBE can inhibit GBA2, the reduction in GBA2 activity observed in some contexts is GBA1-dependent rather than due to direct CBE inhibition nih.gov.

Primary Cell Culture Models for Specific Cellular Responses

Primary cell cultures offer a model system that more closely reflects the physiological environment compared to continuous cell lines. Primary cells, such as murine peritoneal macrophages and human fibroblasts from Gaucher and control patients, have been used to investigate the effects of this compound on beta-glucocerebrosidase activity and to model aspects of Gaucher disease at the cellular level caymanchem.comnih.govgoogle.com. Studies using murine peritoneal macrophages treated with conduritol-B-epoxide have served as an in vitro model of the Gaucher cell, demonstrating the accumulation of glucocerebroside without affecting cell viability or the activity of intracellular enzymes caymanchem.com. Research with human fibroblasts from Gaucher patients and control individuals has shown that GBA1 activity is significantly reduced in Gaucher fibroblasts, and studies using CBE in these cells have helped delineate the interplay between GBA1 and GBA2 activity nih.gov.

Organoid and 3D Culture Systems for Complex Tissue Mimicry

Organoid and 3D culture systems represent advanced in vitro models that aim to mimic the complex architecture and function of tissues and organs more closely than traditional 2D cell cultures nih.govgoogleapis.com. These models are increasingly utilized in preclinical research for studying organ development, modeling diseases, and screening for drug efficacy or toxicity nih.govgoogleapis.com. While organoid and 3D culture systems offer significant advantages in recapitulating in vivo environments, specific research utilizing this compound (Bromoconduritol B-epoxide) within these complex models was not extensively found in the provided search results. However, given this compound's role as an enzyme inhibitor and its use in modeling diseases like Gaucher disease which can affect multiple organ systems, these advanced in vitro models could potentially be valuable tools for future investigations into the effects of this compound on complex tissue structures and functions.

In Vivo Non-Human Animal Models in this compound Research

In vivo animal models are essential for understanding the systemic effects of compounds and for evaluating their impact within a living organism. This compound has been utilized in several animal models, predominantly murine models, to study enzymatic inhibition and its physiological consequences.

Murine Models for Investigating Enzymatic Inhibition Pathways

Murine models, including both normal and genetically modified mice (such as Gaucher mice), have been widely used to investigate the effects of this compound-induced enzymatic inhibition nih.govresearchgate.netnih.govcaymanchem.commedchemexpress.comchemsrc.comnih.govjci.orggoogle.comnih.gov. This compound is recognized for its ability to irreversibly inhibit beta-glucocerebrosidase in vivo, leading to the accumulation of glucosylceramide, the primary substrate of this enzyme nih.govmedchemexpress.com.

Studies in hairless mice treated topically with bromoconduritol B epoxide have shown a selective inhibition of beta-glucocerebrosidase in the skin, resulting in increased glucosylceramide content in the stratum corneum and a progressive, reversible decrease in barrier function nih.gov. Electron microscopy of the treated epidermis revealed the persistence of immature membrane structures in the intercellular spaces, consistent with the retention of hexose moieties due to impaired glucosylceramide hydrolysis nih.gov. These findings highlight the crucial role of glucosylceramide hydrolysis in the formation of the epidermal permeability barrier and suggest that glucosylceramide accumulation leads to abnormal barrier function nih.gov.

This compound treatment in mice has also been used to create pharmacological models of Gaucher disease, mimicking the enzyme deficiency observed in this lysosomal storage disorder caymanchem.commedchemexpress.comchemsrc.comnih.gov. In these models, this compound administration leads to a significant reduction in glucocerebrosidase activity in various tissues, including the brain nih.gov. Studies in this compound-treated mice, similar to Gaucher mice, have revealed abnormal, incompletely processed lamellar body-derived sheets in the stratum corneum and markedly elevated transepidermal water loss, further emphasizing the link between glucocerebrosidase deficiency and impaired epidermal barrier function nih.govnih.gov.

Beyond epidermal effects, this compound treatment in mice has been associated with other physiological changes. Early studies noted enlargement of the mouse brain and liver after injection with CBE google.com. More recent research using long-term daily treatment of certain mouse lines with Conduritol B epoxide has led to hind limb paralysis and small amounts of α-synuclein accumulation in specific brain regions, suggesting potential neurological impacts medchemexpress.comchemsrc.com.

Zebrafish and Other Lower Vertebrate Models for Developmental Studies

Zebrafish (Danio rerio) are a valuable vertebrate model organism for studying developmental, physiological, and pathological processes due to their rapid external development, optical clarity of embryos, and genetic similarity to humans. They are particularly amenable to developmental biology and toxicology studies, including high-throughput screening of chemical compounds.

Advanced Animal Models for Mechanistic Exploration

Advanced animal models play a crucial role in elucidating the mechanisms of action of this compound and assessing its effects within a complex living system. These models are designed to replicate aspects of human disease or biological processes relevant to this compound's intended application, offering a more physiologically relevant environment compared to in vitro studies bihealth.org. The selection of an appropriate animal model is paramount and depends on the specific research question and the target indication for this compound tandfonline.com.

Genetically modified animals, such as knockout or transgenic models, can be utilized to investigate the role of specific genes or pathways potentially modulated by this compound. For instance, models with altered expression of a target protein or pathway can help confirm whether this compound interacts with the intended molecular target in vivo and observe the resulting phenotypic changes.

Humanized mouse models represent another advanced approach, where human cells, tissues, or genes are introduced into immunodeficient mice tandfonline.comfrontiersin.org. These models can provide insights into how this compound might interact with human biological components, such as the human immune system or specific human tissues, offering a more translatable preclinical platform frontiersin.org. Patient-derived xenograft (PDX) models, where patient tumor tissue or cells are implanted into immunodeficient mice, are particularly valuable in oncology research for evaluating the efficacy of compounds like this compound against specific human cancers and understanding resistance mechanisms plos.orgcrownbio.com.

Advanced imaging techniques, such as bioluminescence imaging, can be integrated into animal studies to non-invasively monitor the distribution, activity, or effects of this compound or the progression of the disease model over time plos.org. This allows for longitudinal studies in the same animal, reducing the number of animals needed and providing a more comprehensive understanding of the dynamic interactions.

The use of advanced animal models allows for the investigation of this compound's impact on complex physiological processes, the identification of potential off-target effects, and the exploration of dose-response relationships in a living system. While animal models have limitations in fully replicating human conditions, advanced models strive to improve the translatability of preclinical findings to the clinic tandfonline.com.

Biomarker Discovery and Validation in Preclinical this compound Studies

Biomarkers are measurable indicators of biological processes, pharmacological responses, or pathological conditions. In the preclinical development of this compound, the discovery and validation of biomarkers are essential for understanding compound engagement, monitoring biological effects, and potentially predicting efficacy or toxicity crownbio.com. Preclinical biomarkers can provide crucial insights before clinical trials, helping to streamline candidate selection and optimization crownbio.com.

Identification of Molecular Markers of this compound Engagement

Identifying molecular markers of this compound engagement involves pinpointing specific molecules (e.g., proteins, genes, metabolites) that change in a measurable way upon exposure to this compound. These markers can indicate that this compound has reached its target, modulated a specific pathway, or induced a particular cellular response.

Approaches for identifying these markers can include examining changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite profiles (metabolomics) in cells or tissues treated with this compound crownbio.comnih.gov. Techniques such as quantitative PCR, Western blotting, ELISA, mass spectrometry, and high-throughput sequencing can be employed for this purpose. Comparing molecular profiles of treated versus untreated samples helps to identify statistically significant changes associated with this compound exposure.

Furthermore, if this compound is designed to interact with a specific molecular target, assays can be developed to directly measure the binding or activity of this compound with its target in biological samples.

Development of Assays for Biomarker Detection

Once potential biomarkers of this compound engagement are identified, robust and reliable assays need to be developed for their detection and quantification in biological matrices (e.g., blood, tissue, urine) from preclinical studies. The assay should be sensitive enough to detect the biomarker at relevant concentrations and specific enough to differentiate it from similar molecules.

Common assay platforms include ELISA, Luminex, mass spectrometry, and quantitative PCR. The development process involves optimizing assay conditions, establishing standard curves, and validating the assay's performance characteristics, such as sensitivity, specificity, accuracy, and precision. For protein biomarkers, this might involve developing specific antibodies. For genetic markers, this could involve designing specific primers and probes for PCR-based detection.

The choice of assay platform depends on the nature of the biomarker, the required sensitivity, the throughput needed, and the available resources. The developed assays should be suitable for analyzing samples from the advanced animal models used in this compound research.

Correlation of Biomarkers with Cellular/Tissue Responses

A critical step in biomarker validation is demonstrating a clear correlation between changes in biomarker levels and relevant cellular or tissue responses to this compound. This involves conducting experiments where biomarker levels are measured alongside assessments of this compound's effects on cells or tissues.

For example, if this compound is intended to inhibit cell proliferation, biomarker levels could be measured in parallel with cell viability or proliferation assays. If this compound targets inflammation, changes in inflammatory markers could be correlated with the expression of pro-inflammatory cytokines or the infiltration of immune cells in tissue samples nih.gov.

Data from these studies can be analyzed statistically to determine the strength and significance of the correlation between biomarker levels and the observed biological responses. This helps to confirm that the identified biomarkers are indeed indicative of this compound's activity and can serve as reliable indicators in future studies.

Emerging Research Frontiers and Future Directions for Brcbe Studies

Novel Applications in Chemical Biology and Probe Development

Chemical biology utilizes chemical tools to study and manipulate biological systems. The development of chemical probes is a key aspect of this field, allowing researchers to investigate biological processes with high specificity. Research in this area often focuses on developing novel synthetic or medicinal chemistry approaches to create probes that can identify and manipulate biological targets. nih.gov The advancements in probe generation open opportunities for directing novel probes to new targets using novel applications. frontiersin.orgkuleuven.be For instance, activity-based probes (ABPs) are being developed to study the activity of enzymes like proteases in complex biological environments. frontiersin.orgkuleuven.be The design and application of boronate-based probes for detecting biological oxidants also represent a distinct class of tools for redox biology studies. frontiersin.org While specific applications of BrCBE as a chemical probe were not detailed in the search results, the general principles of chemical probe development highlight the potential for this compound to be functionalized or utilized to selectively interact with specific biomolecules or pathways, thereby serving as a tool to understand their roles or modulate their activity. This could involve incorporating this compound into modular probe synthesis or modifying its structure for targeted applications. frontiersin.orgkuleuven.be

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various scientific disciplines, including chemical and biological research. fda.govthinkbrg.combostonresearch.org These technologies can be used to analyze large datasets, predict compound properties, identify potential targets, and optimize experimental design. fda.gov AI/ML techniques can assist in accelerating drug discovery and development by analyzing complex biological data and predicting the behavior of compounds. fda.gov For instance, AI/ML is being explored to facilitate internal operations in research, such as information identification and extraction, and to provide first-hand experience with applying AI/ML while managing associated risks. fda.gov While direct applications of AI/ML specifically to this compound research were not found, the general trend of integrating these technologies into chemical biology and compound research suggests their potential utility for this compound. This could involve using AI/ML for predicting this compound's reactivity, identifying potential biological interactions based on its structure, optimizing synthesis pathways, or analyzing data from experiments involving this compound. fda.govbostonresearch.org

Collaborative Research Initiatives and Data Sharing Platforms

Collaborative research and data sharing are crucial for advancing scientific understanding and accelerating progress. Initiatives focused on data sharing bring together researchers from different institutions and disciplines to pool resources and insights. bcfamilyregistry.orgberlin-university-alliance.desimonsfoundation.orgnih.gov These initiatives often involve establishing common infrastructures for trustworthy data sharing based on agreed principles. coe-dsc.nl Examples include platforms for sharing data related to specific diseases or research areas, facilitating multinational and interdisciplinary studies. bcfamilyregistry.orgnih.gov The development of data management services and the harmonization of data formats are key aspects of these collaborations. berlin-university-alliance.desimonsfoundation.org While specific collaborative initiatives centered around this compound were not identified, the broader emphasis on data sharing and collaboration in chemical and biological research highlights the importance of such approaches for future this compound studies. Participating in or establishing collaborative networks could enable researchers to share data on this compound's synthesis, properties, and biological effects, leading to a more comprehensive understanding of the compound and accelerating the discovery of new applications. bcfamilyregistry.orgberlin-university-alliance.denih.gov

常见问题

How should researchers formulate hypothesis-driven questions for initial this compound investigations?

- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "Does this compound exhibit pH-dependent stability in aqueous solutions?" Ensure alignment with literature gaps (e.g., limited studies on this compound’s hydrolytic behavior) and define measurable outcomes (e.g., half-life calculations). Avoid overly broad questions by narrowing scope to specific variables (e.g., temperature, ionic strength) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in pharmacological studies?

- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify efficacy and potency. Incorporate uncertainty analysis by calculating confidence intervals for IC₅₀ values. Validate assumptions (e.g., normality) with Shapiro-Wilk tests and address outliers using robust statistical packages (e.g., R or Python libraries) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across this compound studies?

- Answer : Conduct meta-analyses to identify systemic biases (e.g., instrument calibration differences). Cross-validate findings using complementary techniques (e.g., IR spectroscopy vs. Raman spectroscopy) and replicate experiments under standardized conditions. For conflicting crystallography data, re-examine symmetry assignments or refine structural models with higher-resolution datasets .

Q. What strategies optimize the design of comparative studies evaluating this compound’s reactivity under varying environmental conditions?

- Answer : Apply the PICO framework (Population: this compound samples; Intervention: environmental stressors; Comparison: control groups; Outcomes: degradation rates) to structure experiments. Use factorial designs to test interactions between variables (e.g., UV exposure × humidity). Ensure sample sizes are statistically powered (e.g., G*Power analysis) to detect significant effects .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action in biological systems?

- Answer : Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., KEGG, STRING). Use machine learning (e.g., random forests) to identify biomarkers correlated with this compound exposure. Validate predictions with targeted assays (e.g., CRISPR knockouts) and ensure data interoperability through standardized formats (e.g., mzML for mass spectrometry) .

Methodological and Ethical Considerations

Q. What are best practices for validating this compound’s computational modeling predictions with empirical data?

- Answer : Compare molecular dynamics simulations (e.g., binding affinity predictions) with experimental results (e.g., surface plasmon resonance). Perform sensitivity analyses to assess model robustness and use open-source validation tools (e.g., AutoDock Vina). Publish raw data and code to enable reproducibility .

Q. How can ethical considerations be addressed in this compound research involving biological models?

- Answer : Obtain ethics board approval for in vivo studies (e.g., OECD guidelines for toxicity testing). Use alternative models (e.g., organoids, in silico) where possible to reduce animal use. Document informed consent protocols for human cell line studies and anonymize donor data .

Tables: Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。